molecular formula C14H15N3O3S B044418 2-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid CAS No. 125165-73-3

2-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid

Cat. No.: B044418
CAS No.: 125165-73-3
M. Wt: 305.35 g/mol
InChI Key: NYEYRSGIVKKHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is known for its distinct color change from red to yellow over a pH range of 3.1 to 4.4 . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylaminoazobenzene-2’-sulfonic acid typically involves the diazotization of 4-dimethylaminobenzenesulfonic acid followed by coupling with aniline. The reaction conditions include maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylaminoazobenzene-2’-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Dimethylaminoazobenzene-2’-sulfonic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Dimethylaminoazobenzene-2’-sulfonic acid involves its ability to act as a pH indicator. The compound exists in different ionic forms depending on the pH of the solution, leading to a color change. At low pH, it exists in the protonated form, which is red, and at higher pH, it deprotonates to form the yellow anionic form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Dimethylaminoazobenzene-2’-sulfonic acid is unique due to its specific pH range and distinct color change, making it particularly useful in titrations involving weak acids and bases .

Properties

CAS No.

125165-73-3

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C14H15N3O3S/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)21(18,19)20/h3-10H,1-2H3,(H,18,19,20)

InChI Key

NYEYRSGIVKKHMU-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2S(=O)(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2S(=O)(=O)O

Synonyms

2-(4-dimethylaminophenyl)diazenylbenzenesulfonic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.